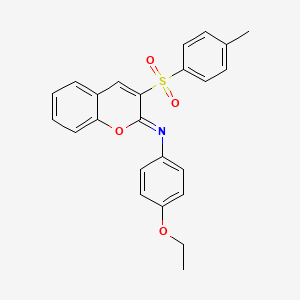

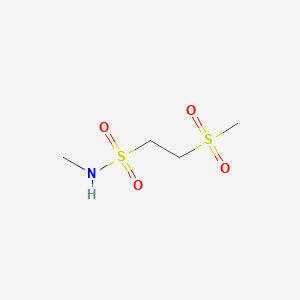

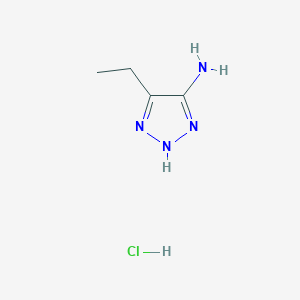

![molecular formula C15H22N2O4 B2438063 tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate CAS No. 1024331-49-4](/img/structure/B2438063.png)

tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate (TBMMEC) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a unique structure that has been shown to have useful properties in a variety of fields. TBMMEC has been used in the synthesis of pharmaceuticals, in the synthesis of polymers and in the synthesis of dyes and pigments. It has also been used in the synthesis of organic compounds for use in organic chemistry and biochemistry. TBMMEC is a versatile compound with numerous applications in the scientific research arena.

Scientific Research Applications

Synthesis of Biologically Active Compounds : Tert-Butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it's involved in the synthesis of omisertinib (AZD9291), a medication used for treating certain types of lung cancer. The compound is synthesized through steps like acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% in some methods (Zhao, Guo, Lan, & Xu, 2017).

Directed Lithiation Reactions : It plays a role in directed lithiation reactions. For example, derivatives of this compound are lithiated on the nitrogen and ortho to the directing metalating group, resulting in high yields of substituted products. This reaction is significant in the synthesis of various organic compounds (Smith, El‐Hiti, & Alshammari, 2013).

Stereoselective Synthesis : The compound is crucial in stereoselective synthesis processes, such as the production of (-)-cytoxazone and its unnatural congener (+)-5-epi-cytoxazone. These compounds have potential applications in medicinal chemistry (Miranda et al., 2021).

Indole Synthesis : It is used in the synthesis of indoles with oxygen-bearing substituents. These indoles are synthesized via cyclization reactions and have applications in pharmaceutical and agrochemical industries (Kondo, Kojima, & Sakamoto, 1997).

Synthesis of Other Organic Compounds : The compound is also involved in the synthesis of various other organic molecules like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, used in Diels-Alder reactions and other organic transformations (Padwa, Brodney, & Lynch, 2003).

properties

IUPAC Name |

tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-6-7-12(20-5)11(8-10)17-13(18)9-16-14(19)21-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIJBOJQJBNNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

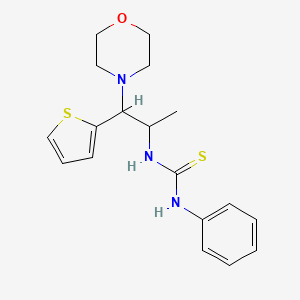

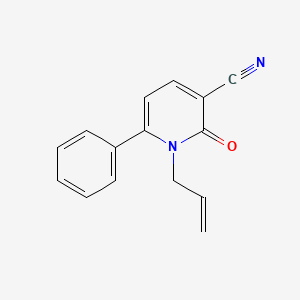

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2437984.png)

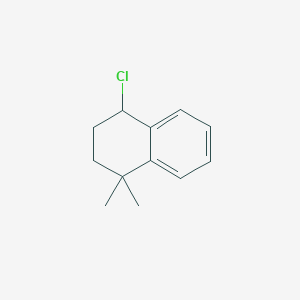

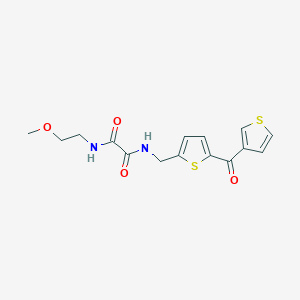

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)

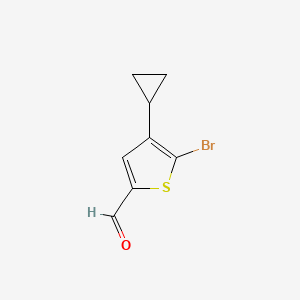

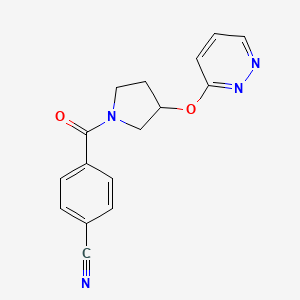

![2-[(5,6-Dimethylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2437996.png)

![2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium](/img/no-structure.png)